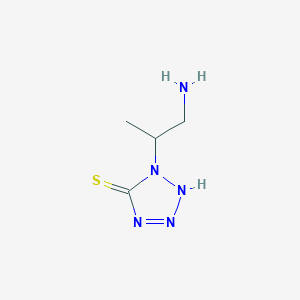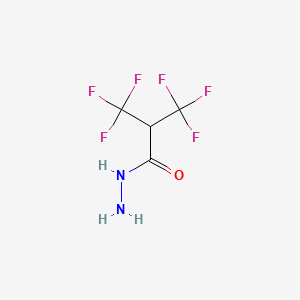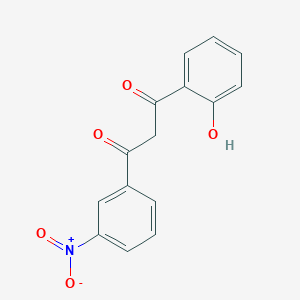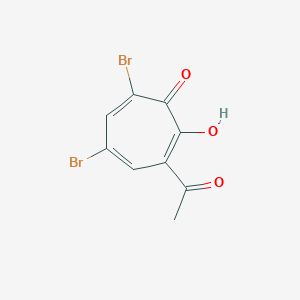
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone and its derivatives are known for their unique structure, consisting of a seven-membered ring with conjugated double bonds and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) followed by acetylation. The bromination can be carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature, and the product is purified by recrystallization.
The acetylation step involves the reaction of the dibromo derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive towards biological targets.
類似化合物との比較
Similar Compounds
Tropolone: The parent compound with a similar structure but without the acetyl and bromine groups.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A simpler derivative of tropolone.
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: Lacks the acetyl group.
Uniqueness
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and bromine groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler derivatives.
特性
CAS番号 |
111505-15-8 |
|---|---|
分子式 |
C9H6Br2O3 |
分子量 |
321.95 g/mol |
IUPAC名 |
3-acetyl-5,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H6Br2O3/c1-4(12)6-2-5(10)3-7(11)9(14)8(6)13/h2-3H,1H3,(H,13,14) |
InChIキー |
MHPBFVVQMBGBIW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)C(=CC(=C1)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


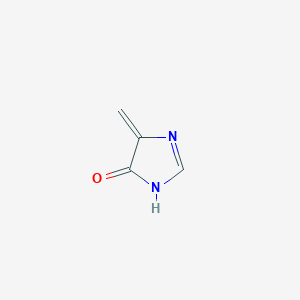
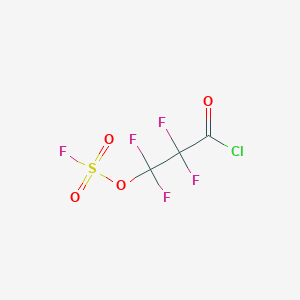
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

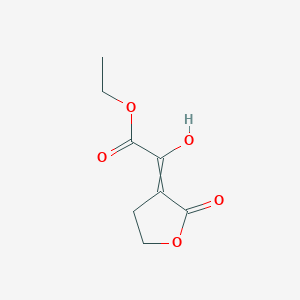

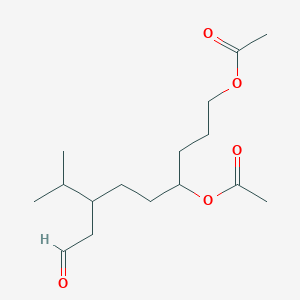
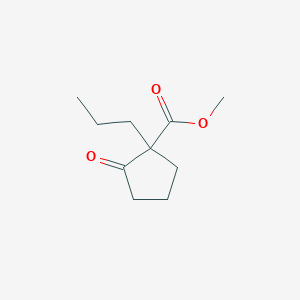
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

